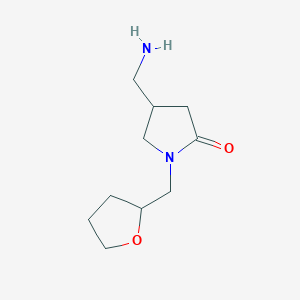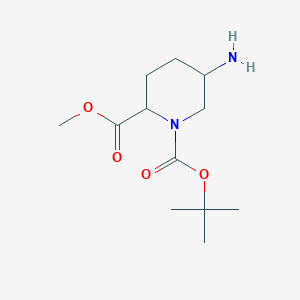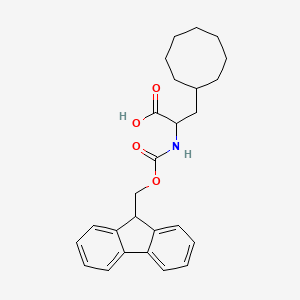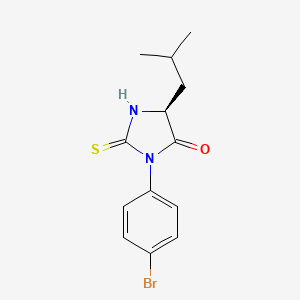
(R)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone is a chiral compound featuring a cyclohexyl group attached to a pyrrolidine ring with a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone and ®-3-hydroxypyrrolidine.
Formation of Intermediate: Cyclohexanone is reacted with ®-3-hydroxypyrrolidine under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired ®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexyl group provides hydrophobic interactions that enhance binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-Hydroxy-5-methylpiperidin-1-yl(2-methylpyridin-3-yl)methanone
- (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
- (3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)(3-hydroxypyrrolidin-1-yl)methanone
Uniqueness
®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone is unique due to its specific chiral configuration and the presence of both cyclohexyl and pyrrolidine moieties. This combination provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
cyclohexyl-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C11H19NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h9-10,13H,1-8H2/t10-/m1/s1 |
Clé InChI |
JNSKMOCWGMKKHK-SNVBAGLBSA-N |
SMILES isomérique |
C1CCC(CC1)C(=O)N2CC[C@H](C2)O |
SMILES canonique |
C1CCC(CC1)C(=O)N2CCC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,9,13-Triazadispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid, 9-(1,1-dimethylethyl) 13-(phenylmethyl) ester](/img/structure/B12948817.png)
![2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol](/img/structure/B12948821.png)
![(S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B12948826.png)
![3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12948830.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12948832.png)



![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)


